molecular formula C15H23BO3 B15380437 2-(4-Ethoxy-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(4-Ethoxy-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B15380437
M. Wt: 262.15 g/mol
InChI Key: KNJWIUOGDDBTKK-UHFFFAOYSA-N
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Description

2-(4-Ethoxy-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester featuring a dioxaborolane core (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) substituted with a 4-ethoxy-2-methylphenyl group. This compound belongs to the pinacol boronic ester family, widely used in Suzuki-Miyaura cross-coupling reactions for constructing carbon-carbon bonds in organic synthesis, pharmaceuticals, and materials science. The ethoxy group at the para position and methyl group at the ortho position on the phenyl ring introduce steric and electronic effects that modulate reactivity and stability .

Properties

Molecular Formula

C15H23BO3

Molecular Weight

262.15 g/mol

IUPAC Name

2-(4-ethoxy-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C15H23BO3/c1-7-17-12-8-9-13(11(2)10-12)16-18-14(3,4)15(5,6)19-16/h8-10H,7H2,1-6H3

InChI Key

KNJWIUOGDDBTKK-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)OCC)C

Origin of Product

United States

Biological Activity

2-(4-Ethoxy-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing organic compound with the molecular formula C15H23BO3C_{15}H_{23}BO_3 and a molecular weight of approximately 262.16 g/mol. This compound features a unique dioxaborolane structure that contributes to its reactivity and potential applications in organic synthesis and medicinal chemistry.

Chemical Structure

The compound's structure includes:

  • A dioxaborolane ring , which is known for its stability and reactivity in organic reactions.
  • An ethoxy group attached to a methyl-substituted phenyl group , enhancing its solubility and biological activity.

Pharmacological Properties

  • Anticancer Activity : Boron-containing compounds have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells. For instance, certain dioxaborolanes have demonstrated cytotoxic effects against various cancer cell lines by interfering with cellular signaling pathways.
  • Antimicrobial Properties : Some studies suggest that boron compounds exhibit antimicrobial activity against a range of pathogens. This could be attributed to their ability to disrupt microbial cell membranes or inhibit essential enzymes.
  • Enzyme Inhibition : Dioxaborolanes are known to act as enzyme inhibitors. They may interact with active sites of enzymes involved in metabolic pathways, potentially leading to therapeutic applications in diseases where enzyme regulation is crucial.

Study on Dioxaborolane Derivatives

A study published in Molecular Pharmacology evaluated a series of dioxaborolane derivatives for their anticancer properties. The results indicated that modifications to the dioxaborolane ring significantly affected cytotoxicity against breast cancer cell lines. The presence of substituents like ethoxy groups enhanced the compounds' lipophilicity and cellular uptake, leading to increased efficacy .

Antimicrobial Activity Assessment

Research conducted by Smith et al. (2020) assessed the antimicrobial activity of various boron-containing compounds, including dioxaborolanes. The study found that certain derivatives exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing new antibiotics .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is helpful to compare it with structurally similar compounds:

Compound NameStructureUnique Features
2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolaneStructureContains a methoxy group; used in Suzuki reactions.
2-(4-Ethynylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolaneStructureFeatures an ethynyl group; useful in coupling reactions involving terminal alkynes.
Ethyl 3-(4-tetramethyl-1,3-dioxaborolan-2-yloxy)butanoateStructureA derivative used in esterification reactions; showcases versatility in synthetic applications.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table summarizes key analogs and their substituents:

Compound Name Substituents on Phenyl Ring Key Properties/Applications Reference
2-(4-Methoxybenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 4-methoxybenzyl 83% yield via cobalt-catalyzed borylation
2-(5-Chloro-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (a-isomer) 5-chloro-2-methyl 26% yield; steric hindrance impacts reactivity
2-(4-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 4-methoxy NMR data reported (CD3CN solvent)
2-(4-Ethynylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 4-ethynyl Used in click chemistry and polymer synthesis
2-(4-Methoxy-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 4-methoxy-3-methyl Commercial availability (Fisher Scientific)
2-(4-Cyclohexylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 4-cyclohexyl High steric bulk for stability
2-(4-Chloro-3,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 4-chloro-3,5-dimethyl Potential medicinal applications

Key Observations:

  • Electronic Effects : Methoxy (electron-donating) and chloro (electron-withdrawing) groups influence reactivity. Methoxy-substituted derivatives (e.g., ) are often more reactive in cross-coupling due to enhanced electron density at the boron center.
  • Steric Effects : Ortho substituents (e.g., 2-methyl in the target compound) reduce reactivity by hindering access to the boron atom but improve stability .
  • Synthetic Yields : Cobalt-catalyzed borylation (83% yield in ) outperforms traditional methods (e.g., 26% for chloro-substituted isomers in ).

Stability and Reactivity

  • Stability : Bulky substituents (e.g., cyclohexyl in ) enhance air/moisture stability but reduce reactivity. The target compound’s ethoxy group balances stability and reactivity.
  • Reactivity: Ethynyl-substituted derivatives (e.g., ) are highly reactive in Sonogashira couplings, while chloro-substituted analogs (e.g., ) are preferred in electrophilic substitutions.

Q & A

Q. What are the common synthetic routes for preparing 2-(4-Ethoxy-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

The compound is typically synthesized via esterification of the corresponding boronic acid with pinacol (2,3-dimethyl-2,3-butanediol) under anhydrous conditions. A general method involves reacting 4-ethoxy-2-methylphenylboronic acid with pinacol in tetrahydrofuran (THF) at reflux, using a dehydrating agent like MgSO₄ or molecular sieves. The product is purified via column chromatography (hexane/ethyl acetate gradient). For example, a structurally similar dioxaborolane was synthesized in 83% yield using UiO-Co as a catalyst under mild conditions .

Q. How is this compound characterized using spectroscopic methods?

Key characterization includes:

  • ¹¹B NMR : A singlet near 30–32 ppm confirms the boron environment.
  • ¹H NMR : Aromatic protons (6.5–7.5 ppm), ethoxy group (-OCH₂CH₃ at ~1.3–1.5 ppm for CH₃ and ~3.9–4.1 ppm for OCH₂), and pinacol methyl groups (1.2–1.4 ppm).
  • ¹³C NMR : Signals for quaternary carbons bonded to boron (~85–90 ppm) and aromatic carbons (110–150 ppm). For example, a fluoro-substituted analog showed distinct ¹⁹F NMR peaks at -115 ppm .

Q. What solvents and reaction conditions are optimal for its use in Suzuki-Miyaura coupling?

Optimal conditions include:

  • Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf).
  • Base : K₂CO₃ or CsF for aqueous-tolerant systems.
  • Solvent : Toluene/EtOH (3:1) or THF/H₂O. Reaction temperatures range from 80–100°C for 12–24 hours. Electrochemical methods using Co-based catalysts (e.g., UiO-Co) can achieve >80% yield at ambient temperatures .

Advanced Research Questions

Q. How can regioselectivity challenges during its synthesis be addressed?

Regioselectivity in arylboronate formation is influenced by steric and electronic factors. For example, steric hindrance at the ortho position (due to the ethoxy group) may favor para-substitution. Directed borylation strategies using iridium catalysts or Lewis acid additives (e.g., B(OiPr)₃) can enhance selectivity. A study on isomeric dioxaborolanes achieved 66% yield of the desired isomer via flash column chromatography .

Q. What analytical methods resolve discrepancies between observed and expected NMR data?

  • Dynamic effects : Variable-temperature NMR (e.g., 25°C to -40°C) can reveal rotameric equilibria in flexible substituents.
  • Impurity analysis : HRMS and spiking with authentic standards differentiate byproducts.
  • ¹¹B NMR : Detects hydrolytic degradation (broad peaks >32 ppm indicate B-OH formation). For example, unexpected splitting in ¹H NMR of a cyclohexenyl analog was attributed to conformational isomerism .

Q. How does the electronic nature of substituents affect its reactivity in cross-coupling?

Electron-donating groups (e.g., ethoxy) enhance boron’s electrophilicity, accelerating transmetalation in Suzuki-Miyaura reactions. Hammett studies on para-substituted analogs show a linear free-energy relationship (σ⁺ values), with electron-rich aryl groups improving coupling efficiency. Electrochemical studies suggest that electron-deficient partners require higher applied potentials .

Stability and Handling

Q. What are the stability considerations under different storage conditions?

  • Short-term : Store at -20°C in sealed vials under argon.
  • Long-term : Anhydrous conditions with molecular sieves prevent hydrolysis (95% purity retention after 6 months for a fluoro analog ).
  • Decomposition monitoring : ¹¹B NMR tracks hydrolysis (broad peaks >32 ppm).

Data Contradiction Analysis

Q. How to interpret conflicting yields in cross-coupling reactions?

Contradictions may arise from:

  • Catalyst poisoning : Trace oxygen or moisture deactivates Pd. Use rigorous Schlenk techniques.
  • Substrate purity : LC-MS or TLC analysis identifies boronic acid impurities.
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) may inhibit transmetalation. A study on electrochemical coupling resolved low yields by optimizing electrolyte concentration .

Methodological Tables

Q. Table 1: Representative ¹H NMR Data for Related Dioxaborolanes

Compound Substituentδ (ppm) Key PeaksReference
4-Fluorophenyl6.8–7.1 (m, Ar-H), 1.3 (s, CH₃)
3-Chlorophenyl7.2–7.4 (m, Ar-H), 1.2 (s, CH₃)
4-Ethoxy-2-methylphenyl (Target)~6.7 (d, Ar-H), 4.0 (q, OCH₂CH₃)

Q. Table 2: Reaction Optimization Parameters

ParameterOptimal RangeImpact on Yield
Catalyst Loading1–5 mol% Pd>85% efficiency
Temperature80–100°C (thermal)Faster kinetics
Electrochemical V-1.5 to -2.0 V (vs Ag/Ag⁺)Reduces side reactions

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